molecular formula C17H19NO2 B7838826 N-benzylphenylalanine methyl ester

N-benzylphenylalanine methyl ester

Cat. No.: B7838826
M. Wt: 269.34 g/mol
InChI Key: GVTZTBHOYNXMKJ-INIZCTEOSA-N
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Description

N-Benzylphenylalanine methyl ester is a synthetic phenylalanine derivative characterized by a benzyl group attached to the amino group of phenylalanine and a methyl ester at the carboxyl terminus.

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZTBHOYNXMKJ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzylphenylalanine methyl ester can be synthesized through several methods. One common approach involves the esterification of N-benzylphenylalanine with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of acid catalysts and controlled temperature conditions are critical to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzylphenylalanine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

    Transesterification: Methanol or ethanol with an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrolysis: N-benzylphenylalanine and methanol.

    Transesterification: New ester derivatives depending on the alcohol used.

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

Scientific Research Applications

Synthesis of N-benzylphenylalanine Methyl Ester

The synthesis of this compound typically involves the acylation of phenylalanine with benzoyl chloride or benzoyl anhydride. The process can be summarized as follows:

  • Starting Materials : Phenylalanine, benzoyl chloride, and a suitable solvent (e.g., dichloromethane).
  • Reaction Conditions : The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced.
  • Purification : The product is purified using column chromatography to yield this compound.

This compound serves as an important intermediate for synthesizing various bioactive molecules and has been evaluated for its biological properties.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Applications in Medicinal Chemistry

This compound is utilized as a building block in the synthesis of more complex molecules:

  • Peptide Synthesis : It can be incorporated into peptides to enhance their stability and bioactivity. Its structural features allow for modifications that can lead to improved pharmacokinetic properties.
  • Drug Development : The compound's ability to act as an enzyme inhibitor opens avenues for developing drugs targeting specific pathways, particularly in pain management and antifungal treatments.

Case Studies

  • Antifungal Evaluation :
    • A study evaluated various N-benzoyl amino esters for their antifungal activity. N-benzoyl derivatives were synthesized and tested against Fusarium temperatum and Aspergillus fumigatus, showing promising results for certain compounds .
  • Enzymatic Studies :
    • Research involving the enzymatic hydrolysis of neotame derivatives, which includes similar structures to this compound, highlighted the potential for regioselective modifications that could enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-benzylphenylalanine methyl ester involves its interaction with specific molecular targets in biological systems. The benzyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects: Benzyl vs. Benzoyl: The benzyl group (-CH₂Ph) enhances lipophilicity and steric bulk compared to the planar, electron-withdrawing benzoyl group (-COPh). This difference may alter membrane permeability and target binding .

Ester Group Impact :

  • Methyl esters generally offer higher volatility and faster hydrolysis rates than ethyl or benzyl esters, affecting bioavailability .

Biological Implications :

  • Anti-inflammatory activity in N-benzylphenylalanine derivatives correlates with reduced GI toxicity due to esterification masking the carboxylic acid group .
  • Complex substituents (e.g., N,N-dibenzyl, azetidine) may enhance blood-brain barrier penetration but require further toxicity profiling .

Q & A

Q. What are the established synthetic routes for N-benzylphenylalanine methyl ester, and what catalysts are commonly employed?

this compound is typically synthesized via esterification or transesterification. Key methods include:

  • Acid-catalyzed esterification : Sulfuric acid or HCl-methanol systems protonate the carboxylic acid group, enhancing electrophilicity for nucleophilic attack by methanol. Excess methanol shifts equilibrium toward ester formation .
  • BF₃-methanol mediation : This Lewis acid facilitates methyl ester formation from amino acids, as demonstrated in phenylalanine derivatives .
  • Pharmaceutical-grade synthesis : Neutralization of hydrochloride salts (e.g., L-phenylalanine methyl ester hydrochloride) with NaOH, followed by extraction into organic solvents, ensures high purity .

Q. How is purification achieved for this compound, and what solvents are optimal?

Purification involves:

  • Liquid-liquid extraction : Use diethyl ether or ethyl acetate to isolate the ester from aqueous layers, leveraging polarity differences .
  • Neutralization steps : For hydrochloride salts, adjust pH with 0.1 M NaOH, then extract into partially organic phases (e.g., acetonitrile/water mixtures) .
  • Distillation or chromatography : For high-purity requirements, vacuum distillation or silica gel chromatography resolves byproducts like unreacted acids or alcohols .

Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?

  • Mass spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns. For example, N-acetylphenylalanine methyl ester derivatives show characteristic peaks at m/z 226 (M⁺) .
  • Gas chromatography-mass spectrometry (GC-MS) : Fatty acid methyl ester (FAME) analyses (e.g., using biscyanopropyl-phenyl columns) resolve geometric isomers and quantify purity .
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR identifies benzyl and methyl ester protons (δ 3.6–3.8 ppm for OCH₃) and aromatic resonances .

Advanced Research Questions

Q. How can Taguchi experimental design optimize synthesis parameters for this compound?

The Taguchi method (L9 orthogonal array) systematically evaluates factors like:

  • Catalyst concentration : Contributes 77.6% to yield variance in methyl ester synthesis. Optimal KOH levels (1.5 wt%) maximize efficiency .
  • Temperature : Elevated temperatures (60°C) accelerate transesterification but risk side reactions .
  • Molar ratios : A 1:6 oil-to-methanol ratio balances reactivity and cost .
  • Statistical validation : ANOVA prioritizes parameters, with S/N (signal-to-noise) ratios identifying "larger-the-better" conditions (e.g., 96.7% yield under optimized settings) .

Q. How can researchers resolve contradictions in reported yields or reaction kinetics for this compound?

  • Parameter sensitivity analysis : Isolate variables (e.g., catalyst type vs. purity) using factorial designs. For example, KOH outperforms NaOH in rapeseed methyl ester synthesis due to higher basicity .
  • Replication studies : Reproduce conditions with strict control of humidity (hydrolysis prevention) and catalyst freshness .
  • Byproduct profiling : GC-MS identifies competing pathways (e.g., hydrolysis to phenylalanine) under suboptimal pH or temperature .

Q. What advanced analytical techniques quantify trace impurities or stereochemical purity?

  • Chiral GC or HPLC : Polysaccharide-based columns (e.g., Chiralcel OD) resolve enantiomers, critical for pharmaceutical applications .
  • Accelerated stability testing : Expose the ester to elevated temperatures (40–60°C) and humidity (75% RH) to assess degradation kinetics. Monitor via LC-MS for hydrolytic byproducts .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm stereochemistry .

Q. How do solvent and catalyst choices influence the stability of this compound during storage?

  • Anhydrous conditions : Store under nitrogen or desiccants to prevent hydrolysis. Methanol residues accelerate degradation .
  • Catalyst residues : Residual acids (e.g., H₂SO₄) must be neutralized with NaHCO₃ to avoid prolonged catalysis .
  • Light sensitivity : Amber glass vials prevent photodegradation of the benzyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzylphenylalanine methyl ester
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